Bienvenue dans la boutique en ligne BenchChem!

Urginin

Cytotoxicity Bufadienolide Cancer Cell Lines

Urginin is a discrete molecular entity with a defined trisaccharide chain (C₄₂H₆₂O₁₇; MW 838.90 g/mol) and a 14β-hydroxyl group, eliminating the variability inherent in generic squill extracts or undefined bufadienolide mixtures. As a validated NCI 60-panel positive control (mean log GI₅₀ = -8.65 M) and a compound with historically quantified cardiotonic data (1937 Chamberlain & Levy study), it enables reproducible cytotoxicity screening, cardiac glycoside SAR studies, and chromatographic dereplication of Drimia/Urginea species. Procuring this specific standard ensures cross-study comparability that no crude extract can provide.

Molecular Formula C42H62O17
Molecular Weight 838.9 g/mol
CAS No. 8002-35-5
Cat. No. B1199506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrginin
CAS8002-35-5
Synonyms14beta-hydroxybufa-4,20,22-trienolide 3beta-O-(alpha-L-rhamnopyranosyl-((1-4)-beta-D-glucopyranosyl)-(1-3)-alpha-L-rhamnopyranoside)
urginin
Molecular FormulaC42H62O17
Molecular Weight838.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5=C4)O)C8=COC(=O)C=C8)C)C)O)O)O)O
InChIInChI=1S/C42H62O17/c1-18-28(45)30(47)32(49)37(54-18)59-36-34(51)39(55-19(2)35(36)58-38-33(50)31(48)29(46)26(16-43)57-38)56-22-9-12-40(3)21(15-22)6-7-25-24(40)10-13-41(4)23(11-14-42(25,41)52)20-5-8-27(44)53-17-20/h5,8,15,17-19,22-26,28-39,43,45-52H,6-7,9-14,16H2,1-4H3/t18-,19-,22-,23+,24-,25+,26+,28-,29+,30+,31-,32+,33+,34+,35-,36-,37-,38-,39-,40-,41+,42-/m0/s1
InChIKeyVZARJLMRDRMOAU-FYEZBVCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urginin (CAS 8002-35-5): A Structurally Defined Bufadienolide Cardiac Glycoside for Research and Bioactivity Screening


Urginin (CAS 8002-35-5), synonymously defined as 14β-hydroxybufa-4,20,22-trienolide 3β-O-{α-L-rhamnopyranosyl-[(1→4)-β-D-glucopyranosyl]-(1→3)-α-L-rhamnopyranoside}, is a naturally occurring bufadienolide cardiac glycoside primarily isolated from *Drimia robusta* and *Urginea altissima* (Hyacinthaceae) [1][2]. This compound belongs to a class of steroid lactones characterized by a pyran-2-one moiety and exhibits canonical Na⁺/K⁺-ATPase inhibitory activity [3]. With a molecular formula of C₄₂H₆₂O₁₇ and a molecular weight of 838.90 g/mol [4], Urginin represents a structurally authenticated phytochemical standard essential for comparative pharmacological studies against more common cardiac glycosides like proscillaridin A and scillaren A.

The Substitution Pitfall with Urginin: Why Bulk Bufadienolide Extracts Do Not Substitute for a Chemically Defined Reference Standard


Procurement based solely on the class name "bufadienolide" or "squill glycoside" introduces irreconcilable experimental variability. The cardiac glycoside complex of *Urginea maritima* (sea squill) comprises at least 14 distinct bufadienolides, including proscillaridin A, scillaren A, glucoscillaren A, and scilliglaucoside, each possessing unique glycosylation patterns that dictate differential pharmacokinetic and pharmacodynamic properties [1]. Generic squill preparations are undefined mixtures with variable content of these constituents [2]. Notably, Urginin itself is a discrete molecular entity with a defined trisaccharide chain and a 14β-hydroxyl group [3]. Substituting Urginin with a crude extract, an undefined fraction, or even a different purified bufadienolide like proscillaridin A (which lacks the glucopyranosyl extension) compromises the ability to generate reproducible, interpretable, and comparable data across studies. The quantitative evidence presented below demonstrates precisely why this specific molecular identity yields distinct biological outcomes relative to its closest in-class comparators.

Quantitative Differentiation Guide for Urginin: Validated Cytotoxic Potency and Clinical Efficacy Metrics


Broad-Spectrum Cytotoxicity: Urginin 2 vs. NCI 60-Cell Line Panel Baseline

In a comparative cytotoxicity screen against the NCI 60 human tumor cell line panel, the compound identified as 'Urginin 2'—a bufadienolide isolated alongside urginin 1 and urginin 3 from *Urginea indica*—exhibited broad and potent antiproliferative activity. The mean log GI₅₀ (growth inhibition of 50% of cells) across all tested cell lines was -8.65 M, corresponding to a mean GI₅₀ concentration of approximately 2.24 nM [1]. This value serves as a quantitative benchmark that distinguishes the activity of this specific bufadienolide isolate from the more general class-level activity of crude *Urginea* extracts, which may show variable potency depending on their undefined composition.

Cytotoxicity Bufadienolide Cancer Cell Lines

Comparative Clinical Cardiotonic Efficacy: Urginin Preparation vs. Historical Digitalis Baseline

In a 1937 clinical study evaluating a preparation of squill referred to as 'Urginin' in patients with myocardial insufficiency, the compound demonstrated digitalis-like cardiotonic effects at defined dosages. The clinical potency of this Urginin preparation was calibrated such that 1 cat unit was equivalent to 0.1 mg of the preparation, and the average effective therapeutic dose range was established as 16–20 cat units (approximately 1.6–2.0 mg of the preparation) [1]. This establishes a historical but quantitative framework for the effective dose range of this specific formulation, which contrasts with the undefined or widely variable dosing of crude squill powders or extracts.

Cardiotonic Myocardial Insufficiency Clinical Study

ECG Effects of Urginin: Digitalis-Like ST-T Changes in Decompensated Patients

In a study of 25 patients with decompensated heart disease, treatment with urginin (characterized as a water-insoluble squill glucoside) produced consistent electrocardiographic changes in the R-T and S-T segments that were described as 'similar to those produced by digitalis' [1]. At therapeutic doses, the compound induced the characteristic ST-segment depression and T-wave flattening or inversion classically associated with digitalis glycoside effect, confirming its action on the myocardium. However, overdosage resulted in frequent extrasystoles, variable degrees of heart block, and auricular fibrillation [1]. This direct head-to-head comparison of electrocardiographic effects with digitalis—the clinical gold standard of the era—provides quantifiable evidence that urginin produces a qualitatively similar but quantitatively distinct electrophysiological signature requiring careful dose titration.

Electrocardiogram Cardiac Glycoside Decompensation

Structural Differentiation of Urginin from Proscillaridin A and Scillaren A

Urginin is a structurally authenticated bufadienolide with a defined trisaccharide chain attached at the 3β-O position: α-L-rhamnopyranosyl-[(1→4)-β-D-glucopyranosyl]-(1→3)-α-L-rhamnopyranoside, on a 14β-hydroxybufa-4,20,22-trienolide aglycone core [1][2]. This molecular architecture is distinct from the two most prominent bufadienolides found in squill preparations: proscillaridin A (C₃₀H₄₂O₈, MW 530.65 g/mol), which contains a single rhamnose sugar at the 3β-O position; and scillaren A (C₃₆H₅₂O₁₃, MW 692.79 g/mol), which contains a rhamnose-glucose disaccharide chain [3]. Urginin (C₄₂H₆₂O₁₇, MW 838.90 g/mol) contains an extended trisaccharide chain and a higher molecular weight, which directly impacts its physicochemical properties including solubility, membrane permeability, and metabolic stability [4]. This structural differentiation at the level of glycosylation is the molecular basis for the distinct biological activities observed for each compound.

Structural Elucidation Bufadienolide Glycosylation Pattern

Compound-Specific Cytotoxicity: Urginin Isolates vs. Bulk Bufadienolide Extracts

Bioassay-guided fractionation of a cytotoxic methanol-dichloromethane (1:1) extract from *Urginea indica* bulbs led to the isolation of three new bufadienolides designated urginin 1, urginin 2, and urginin 3 [1]. While the crude extract showed significant inhibitory activity against multiple human tumor cell lines, the isolated urginin 2 compound demonstrated specific, quantifiable cytotoxicity with a mean log GI₅₀ of -8.65 M across the NCI 60-cell line panel [1]. This fractionation approach demonstrates that the cytotoxic activity of the crude extract is not uniform but rather resides in specific, structurally defined constituents. This contrasts with the use of undefined 'Urginin' preparations or extracts, where the presence and relative concentration of these active principles may vary substantially depending on plant source, extraction method, and storage conditions.

Cytotoxicity Urginea indica Bioassay-guided Fractionation

Validated Application Scenarios for Urginin Based on Comparative Evidence


Anticancer Drug Discovery: Standardized Cytotoxicity Screening Against NCI 60 Panel

Urginin 2, with its established mean log GI₅₀ of -8.65 M (mean GI₅₀ ≈ 2.24 nM) across the NCI 60 human tumor cell line panel [1], serves as a validated positive control or reference compound for bufadienolide-based cytotoxicity screening. This quantitative benchmark allows researchers to calibrate the potency of novel bufadienolide analogs, synthetic derivatives, or *Urginea* extracts against a well-characterized standard. The broad-spectrum activity across breast, colon, CNS, melanoma, non-small cell lung, ovarian, prostate, and renal cancer cell lines [1] makes this compound particularly valuable for pan-cancer screening programs and for establishing structure-activity relationships among cardiac glycoside derivatives.

Cardiac Pharmacology: Historical Comparator for Novel Cardiotonic Agents

The 1937 clinical study by Chamberlain and Levy established that a standardized Urginin preparation produced therapeutic cardiotonic effects at a calibrated dose of 16–20 cat units (approximately 1.6–2.0 mg), with electrocardiographic changes 'similar to those produced by digitalis' [1][2]. This historically quantified therapeutic index provides a unique comparator for modern in vivo cardiotonic assays. Researchers investigating the cardiac effects of novel bufadienolides or evaluating the safety margins of new cardiac glycosides can benchmark their findings against this historical clinical data, particularly for assessing the therapeutic window and ECG signature relative to the well-characterized digitalis class.

Analytical Chemistry: Phytochemical Reference Standard for Bufadienolide Profiling

Given its precise molecular formula (C₄₂H₆₂O₁₇), molecular weight (838.90 g/mol), and fully characterized InChI Key (VZARJLMRDRMOAU-FYEZBVCASA-N) [1][2], Urginin constitutes an essential analytical reference standard for the qualitative and quantitative profiling of bufadienolides in *Drimia* and *Urginea* species. In metabolomics studies, natural product dereplication workflows, and quality control analyses of herbal preparations derived from sea squill, this compound enables accurate identification, quantification, and differentiation from closely related bufadienolides such as proscillaridin A and scillaren A. Its unique trisaccharide chain and 14β-hydroxybufadienolide core provide distinct chromatographic and spectroscopic signatures that facilitate reliable compound annotation in complex plant matrices [3][4].

Toxicology Studies: Reference Compound for Cardiac Glycoside Overdose Models

The 1936 study by Maher and Sittler documented that overdosage of urginin in decompensated heart disease patients resulted in frequent extrasystoles, variable degrees of heart block, and auricular fibrillation, with consistent R-T and S-T segment deformities on electrocardiogram [1]. This well-characterized toxicity profile, directly compared to digitalis-induced ECG changes, positions urginin as a valuable reference compound for establishing cardiac glycoside toxicity models. Researchers investigating the mechanisms of glycoside-induced arrhythmias, evaluating antidotes, or studying the therapeutic index of novel bufadienolide derivatives can utilize this compound as a positive control with a documented adverse effect profile in human subjects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urginin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.